molecular formula C12H21NO5 B11929604 [(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate

[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate

Cat. No.: B11929604
M. Wt: 259.30 g/mol
InChI Key: HTJGLYIJVSDQAE-PPJKGSGRSA-N
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Description

The compound “60-P-001” is a synthetic chemical that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility in different chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “60-P-001” typically involves a multi-step process that includes the following key steps:

    Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of “60-P-001”.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of “60-P-001” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Processing: Large quantities of reactants are mixed and reacted in a single batch, followed by purification.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

“60-P-001” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert “60-P-001” into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“60-P-001” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which “60-P-001” exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role as an inhibitor, activator, or substrate in biochemical pathways.

Comparison with Similar Compounds

“60-P-001” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar core structures or functional groups, such as “60-P-002” and “60-P-003”.

    Uniqueness: “60-P-001” may exhibit higher stability, reactivity, or specificity in certain reactions compared to its analogs, making it a preferred choice for specific applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m1/s1

InChI Key

HTJGLYIJVSDQAE-PPJKGSGRSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CN2CC[C@H]([C@H]2[C@@H]([C@H]1O)O)O

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O

Origin of Product

United States

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